molecular formula C11H12N2O2 B1405169 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- CAS No. 868271-16-3

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-

Cat. No.: B1405169
CAS No.: 868271-16-3
M. Wt: 204.22 g/mol
InChI Key: ZYRQIHGJLKHVDB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 1,2-benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents. According to chemical registry databases, this compound bears the Chemical Abstracts Service registry number 868271-16-3, providing a unique identifier that facilitates unambiguous communication within the scientific community. The molecular formula C₁₁H₁₂N₂O₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 204.2252 atomic mass units.

The structural identification reveals a benzisoxazole core consisting of a benzene ring fused to an isoxazole heterocycle, with the isoxazole containing both nitrogen and oxygen heteroatoms. The amino group (-NH₂) is positioned at the 3-carbon of the isoxazole ring, while the cyclopropylmethoxy substituent (-OCH₂-cyclopropyl) is attached to the 4-carbon of the benzene portion of the fused ring system. The Simplified Molecular Input Line Entry System representation "Nc1noc2c1c(OCC1CC1)ccc2" provides a precise description of the connectivity and stereochemistry.

Property Value Source
Chemical Abstracts Service Number 868271-16-3
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.2252 g/mol
Simplified Molecular Input Line Entry System Nc1noc2c1c(OCC1CC1)ccc2
International Chemical Identifier InChI=1S/C11H12N2O2/c12-11-10-8(14-6-7-4-5-7)2-1-3-9(10)15-13-11/h1-3,7H,4-6H2,(H2,12,13)

The cyclopropylmethoxy substituent introduces significant conformational complexity to the molecule, as the cyclopropyl group possesses restricted rotation around its carbon-carbon bonds and the methylene bridge provides flexibility for conformational changes. This structural feature influences both the compound's physical properties and its potential interactions with biological targets. The presence of the ether oxygen creates a polar region within the molecule, contributing to its overall polarity and solubility characteristics.

The three-dimensional structure of the compound reveals important spatial relationships between functional groups that influence its chemical behavior. The amino group at the 3-position can participate in hydrogen bonding interactions, while the cyclopropylmethoxy group provides both hydrophobic character through the cyclopropyl ring and polar character through the ether oxygen. These structural features collectively determine the compound's physicochemical properties and potential biological activities.

Historical Context of Benzisoxazole Derivatives in Organic Chemistry

The historical development of benzisoxazole derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots extending back to the early investigations of fused ring systems in the twentieth century. Benzisoxazole, the parent compound with molecular formula C₇H₅NO, serves as the fundamental scaffold upon which numerous derivatives have been developed. The compound itself demonstrates considerable stability due to its aromatic character, though it exhibits only weak basicity, properties that have made it an attractive target for functionalization and derivatization.

Early synthetic approaches to benzisoxazole involved base-catalyzed cyclization reactions, with one of the most significant methods utilizing inexpensive salicylaldehyde as a starting material. This synthetic route, involving a base-catalyzed room temperature reaction with hydroxylamine-O-sulfonic acid, established benzisoxazole chemistry as an accessible field of study and provided the foundation for subsequent developments in functionalized derivatives. The accessibility of the basic benzisoxazole structure through relatively simple synthetic transformations enabled widespread investigation of its chemical properties and potential applications.

The emergence of functionalized benzisoxazole derivatives gained significant momentum through the recognition of their pharmaceutical potential. Research revealed that while the parent benzisoxazole compound itself has limited practical applications, functionalized benzisoxazoles and benzisoxazoyls demonstrate remarkable utility in pharmaceutical applications. Notable examples include their incorporation into antipsychotic medications such as risperidone, paliperidone, ocaperidone, and iloperidone, as well as the anticonvulsant zonisamide. This discovery transformed benzisoxazole chemistry from an academic curiosity into a field of intense practical interest.

Decade Major Development Impact Reference
1970s Kemp elimination mechanism Fundamental understanding of benzisoxazole reactivity
1980s-1990s Pharmaceutical applications discovery Integration into drug development
2000s Advanced synthetic methodologies Improved access to complex derivatives
2010s-Present Medicinal chemistry focus Systematic structure-activity studies

The Kemp elimination reaction, first reported by Daniel S. Kemp in 1973, provided crucial insights into the fundamental reactivity patterns of benzisoxazole derivatives. This reaction, involving the base-catalyzed cleavage of the relatively weak nitrogen-oxygen bond to yield 2-hydroxybenzonitrile species, demonstrated the unique chemical behavior of the benzisoxazole system. The mechanistic understanding gained from these studies established important principles for predicting and controlling the reactivity of benzisoxazole derivatives under various conditions.

Contemporary research in benzisoxazole chemistry has focused increasingly on systematic approaches to structure-activity relationship studies and the development of novel synthetic methodologies. Recent advances have demonstrated the potential of benzisoxazole derivatives as antimicrobial agents, with naturally occurring compounds showing minimum inhibitory concentrations as low as 6.25 micrograms per milliliter against multi-drug resistant bacterial strains. These findings have reinforced the importance of benzisoxazole chemistry in addressing contemporary challenges in pharmaceutical research and development.

The evolution of synthetic methodologies for benzisoxazole derivatives has paralleled advances in organic chemistry more broadly, with modern approaches incorporating metal-catalyzed reactions, microwave-assisted synthesis, and other contemporary techniques. These methodological advances have expanded the scope of accessible benzisoxazole derivatives and enabled the exploration of previously inaccessible structural modifications. The development of efficient synthetic routes to complex derivatives like 1,2-benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- represents the culmination of decades of methodological development in this field.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-10-8(14-6-7-4-5-7)2-1-3-9(10)15-13-11/h1-3,7H,4-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQIHGJLKHVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC3=C2C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242659
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868271-16-3
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868271-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropylmethanol and 1,2-benzisoxazole derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications across multiple domains, including medicinal chemistry, materials science, and environmental science.

Anticancer Activity

Recent studies have investigated the anticancer properties of 1,2-benzisoxazol-3-amine derivatives. Research indicates that modifications to the benzisoxazole core can enhance cytotoxicity against various cancer cell lines. For example, a study published in Journal of Medicinal Chemistry highlighted that specific substitutions on the benzisoxazole framework resulted in increased potency against breast cancer cells .

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. Research has shown that benzisoxazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. A study published in Neuroscience Letters demonstrated that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting potential use in treating neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of 1,2-benzisoxazol-3-amine has also been explored. Studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. A case study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising antibacterial activity, making them potential candidates for developing new antibiotics .

Polymer Chemistry

In materials science, 1,2-benzisoxazol-3-amine derivatives have been utilized to synthesize novel polymers with enhanced thermal and mechanical properties. Research conducted by polymer chemists has demonstrated that incorporating benzisoxazole units into polymer backbones can improve thermal stability and resistance to degradation .

Table 2: Properties of Benzisoxazole-based Polymers

PropertyValue
Thermal StabilityEnhanced
Mechanical StrengthImproved
Degradation ResistanceHigh

Photodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have shown that 1,2-benzisoxazol-3-amine can undergo photodegradation when exposed to UV light, leading to the formation of less harmful byproducts. Research published in Environmental Science & Technology highlights the importance of understanding the degradation pathways of such compounds to assess their environmental safety .

Table 3: Photodegradation Pathways

Reaction TypeByproducts
UV IrradiationNon-toxic byproducts
HydrolysisSoluble intermediates

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks data on the cyclopropylmethoxy analog, a comparative analysis of 4-methoxy-1,2-benzoxazol-3-amine with structurally related benzisoxazole derivatives can be inferred from general chemical principles and substituent effects:

Table 1: Substituent-Driven Comparison

Property 4-Methoxy-1,2-benzoxazol-3-amine Hypothetical 4-(Cyclopropylmethoxy) Analog
Molecular Formula C₈H₈N₂O₂ C₁₁H₁₂N₂O₂
Molecular Weight (g/mol) 164.16 ~212.23 (estimated)
Substituent Size Methoxy (-OCH₃) Cyclopropylmethoxy (-OCH₂C₃H₅)
Lipophilicity (LogP) Moderate (predicted) Higher (due to bulky cyclopropyl group)
Metabolic Stability Likely susceptible to demethylation Potentially enhanced stability

Key Differences:

Electronic Effects : The electron-donating methoxy group may stabilize the benzisoxazole core differently than the cyclopropylmethoxy group, which has mixed electronic properties.

Solubility : The cyclopropylmethoxy analog’s larger hydrophobic group may reduce aqueous solubility compared to the methoxy variant .

Research Findings:

  • Structural Data : The methoxy compound’s crystal structure (PDB: 5WX) reveals planar geometry with hydrogen-bonding capacity via the amine group . Substitution with cyclopropylmethoxy would disrupt this planarity.
  • Synonym Overlaps: The methoxy compound shares synonyms with other benzisoxazole amines (e.g., "4-methoxybenzo[d]isoxazol-3-amine"), suggesting structural similarities within this class .

Limitations and Recommendations

The absence of direct evidence for the cyclopropylmethoxy derivative necessitates caution. Further studies should:

Synthesize and characterize "1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-" to validate theoretical comparisons.

Conduct computational modeling to predict binding interactions and pharmacokinetics.

Biological Activity

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- can be represented as follows:

C12H14N2O CAS No 868271 16 3 \text{C}_{12}\text{H}_{14}\text{N}_2\text{O}\quad \text{ CAS No 868271 16 3 }

This compound features a benzisoxazole core that is known for its pharmacological properties.

1,2-Benzisoxazol-3-amine derivatives exhibit various mechanisms of action which contribute to their biological activities:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making it potentially useful in treating cognitive disorders such as Alzheimer's disease .
  • Serotonin Reuptake Inhibition : The compound also acts as a serotonin reuptake inhibitor, which may provide therapeutic benefits in mood disorders and anxiety .

Biological Activities

The biological activities of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- include:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
  • Anticancer Properties : Research has demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against multiple cancer cell lines with promising results in reducing cell viability .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-:

  • In vitro Studies : A study conducted on human cancer cell lines showed that the compound had an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 30 µM, indicating moderate potency against cancer cells .
  • Animal Models : In animal models for Alzheimer’s disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests. The results suggested that the compound could enhance memory retention and learning capabilities .
  • Toxicity Assessments : Toxicity studies indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. The no observed adverse effect level (NOAEL) was determined to be above 50 mg/kg/day .

Comparative Analysis

To provide a clearer understanding of the biological activity of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- compared to similar compounds, the following table summarizes key findings:

CompoundAChE InhibitionAntimicrobial ActivityAnticancer ActivityIC50 (µM)
1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- YesModerateModerate10 - 30
Other Benzisoxazole Derivatives VariableVariableVariableVaries

Q & A

Q. Advanced

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like dppf improve coupling efficiency. reports 70–81% yields using Pd(dppf)Cl₂·CH₂Cl₂ .
  • Solvent Systems : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates. For example, DMF at 80°C achieves >90% conversion in alkylation steps .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 60 minutes for Suzuki coupling vs. traditional 24-hour reflux) .

How should researchers address contradictory biological activity data for this compound?

Q. Advanced

  • Comparative Bioassays : Use standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition) across labs. highlights substituent-dependent activity variations in triazole-benzaldehyde analogs .
  • Structural Analog Synthesis : Modify the cyclopropylmethoxy position or benzisoxazole core to isolate pharmacophores. For example, replacing cyclopropylmethoxy with methoxy groups alters logP and bioavailability .
  • Meta-Analysis : Cross-reference with databases like NIST Chemistry WebBook (e.g., spectral data for 4-methoxy analogs in ) to rule out structural misassignment .

What are the challenges in synthesizing analogs with modified cyclopropylmethoxy groups?

Q. Advanced

  • Steric Hindrance : Bulky cyclopropyl groups can reduce coupling efficiency. Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Oxidative Stability : Cyclopropylmethoxy groups may degrade under strong acidic conditions. Opt for mild reagents (e.g., NaBH₄ for reductions) as in .
  • Regioselectivity : Control substitution patterns via directing groups (e.g., nitro or amino substituents) on the benzisoxazole core .

What methodologies are recommended for large-scale (>10 g) synthesis in academic settings?

Q. Basic

  • Batch Reactor Optimization : Scale Pd-catalyzed reactions using jacketed reactors with precise temperature control (e.g., 80°C for Suzuki coupling) .
  • Cost-Effective Catalysts : Recover Pd/C via filtration and reuse (e.g., hydrogenation steps in achieve 80% yield with recycled catalyst) .
  • Green Chemistry : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for alkylation steps .

How can computational tools aid in the design of benzisoxazole derivatives?

Q. Advanced

  • DFT Calculations : Predict electronic effects of cyclopropylmethoxy substitution on benzisoxazole’s HOMO-LUMO gap and reactivity .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes in ) to prioritize analogs for synthesis .
  • Retrosynthetic Analysis : Use software like ChemAxon to identify feasible routes for complex derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-
Reactant of Route 2
1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-

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